molecular formula C16H13N5O2S B10946105 9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10946105
M. Wt: 339.4 g/mol
InChI Key: VZFXRYJEOMZZFI-UHFFFAOYSA-N
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Description

9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of 9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

12-ethyl-11-methyl-4-(2-nitrophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H13N5O2S/c1-3-10-9(2)24-16-13(10)15-18-14(19-20(15)8-17-16)11-6-4-5-7-12(11)21(22)23/h4-8H,3H2,1-2H3

InChI Key

VZFXRYJEOMZZFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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